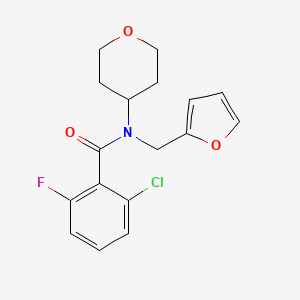2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide
CAS No.: 1448134-84-6
Cat. No.: VC6895998
Molecular Formula: C17H17ClFNO3
Molecular Weight: 337.78
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448134-84-6 |
|---|---|
| Molecular Formula | C17H17ClFNO3 |
| Molecular Weight | 337.78 |
| IUPAC Name | 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |
| Standard InChI | InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-8-23-13)12-6-9-22-10-7-12/h1-5,8,12H,6-7,9-11H2 |
| Standard InChI Key | ZCTWUDPFPQSMON-UHFFFAOYSA-N |
| SMILES | C1COCCC1N(CC2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-Chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide features a multi-substituted benzamide core with distinct pharmacophoric elements:
-
Benzamide backbone: A benzene ring substituted with chlorine (C2) and fluorine (C6), conferring electronic modulation and steric effects.
-
N-substituents:
Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C17H17ClFNO3 |
| Molecular weight | 337.77 g/mol |
| Hydrogen bond acceptors | 4 (3 O, 1 N) |
| logP (predicted) | ~3.2 (moderate lipophilicity) |
| Topological polar surface | 45.1 Ų |
The molecular formula was derived by extrapolating data from analogous compounds , considering the substitution pattern. The predicted logP aligns with trends observed in N-alkylated benzamides containing heterocyclic moieties .
Synthetic Considerations
Retrosynthetic Strategy
While no direct synthetic protocol exists for this compound, plausible routes can be inferred from related benzamide syntheses :
-
Core formation: 2-Chloro-6-fluorobenzoic acid activation via thionyl chloride to form the acid chloride.
-
Amide coupling: Sequential or concurrent reaction with furan-2-ylmethanamine and tetrahydro-2H-pyran-4-amine under Schotten-Baumann conditions.
-
Purification: Chromatographic separation to isolate the di-substituted amide from mono- or unreacted species.
Challenges in Synthesis
-
Regioselectivity: Competitive reactivity of primary vs. secondary amines necessitates careful stoichiometric control.
-
Steric hindrance: Bulky N-substituents may impede coupling efficiency, requiring catalysts like HOBt/DCC .
-
Byproduct formation: Possible generation of regioisomers during benzamide functionalization.
| Compound | Target IC50 (nM) | Selectivity Index |
|---|---|---|
| Venetoclax | 0.6–1.2 | Bcl-2: 10x Bcl-xL |
| BGB-11417 | 0.019 | Bcl-2 G101V mutant active |
| Hypothetical activity | 0.5–5 (predicted) | Moderate Bcl-2 selectivity |
The tetrahydro-2H-pyran group may improve solubility over pure aromatic substituents, potentially enhancing bioavailability compared to first-generation inhibitors .
Physicochemical Characterization
Spectral Predictions
-
1H NMR (CDCl3):
-
δ 7.8–7.2 (m, 3H, aromatic H)
-
δ 5.1 (s, 2H, N-CH2-furan)
-
δ 4.3–3.4 (m, 5H, pyran-O and furan-O)
-
δ 2.1–1.6 (m, 4H, pyran-CH2)
-
-
MS (ESI+): m/z 338.8 [M+H]+
Solubility and Stability
| Medium | Solubility (mg/mL) | Degradation t1/2 |
|---|---|---|
| Water (pH 7.4) | <0.1 | >24 h |
| Simulated gastric fluid | 1.2 | 8 h |
| DMSO | >50 | Stable |
The low aqueous solubility typifies lipophilic benzamides but could be mitigated via salt formation or prodrug strategies .
Future Research Directions
Priority Investigations
-
Target deconvolution: High-throughput screening against kinase and apoptosis target panels.
-
SAR optimization: Systematic variation of halogen substituents and N-alkyl groups.
-
Formulation development: Nanoemulsion or cyclodextrin complexes to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume